molecular formula C5H12N8 B7984341 Mitoguanazone

Mitoguanazone

Cat. No.: B7984341
M. Wt: 184.20 g/mol
InChI Key: MXWHMTNPTTVWDM-UHFFFAOYSA-N
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Description

Mitoguanazone, also known as methylglyoxal-bis(guanylhydrazone), is a synthetic polycarbonyl derivative with potent antineoplastic activity. It is a brain-penetrant and competitive inhibitor of S-adenosyl-methionine decarboxylase, which disrupts polyamine biosynthesis. This compound induces cell apoptosis and inhibits the integration of HIV DNA into cellular DNA in both monocytes and macrophages .

Scientific Research Applications

Mitoguanazone has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is used in studies related to cell apoptosis and polyamine biosynthesis.

    Medicine: It has potential applications in the treatment of acute leukemia, Hodgkin’s lymphoma, and non-Hodgkin’s lymphoma. It is also studied for its ability to inhibit HIV DNA integration.

    Industry: this compound is used in the development of new drugs and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mitoguanazone is synthesized through the reaction of methylglyoxal with guanylhydrazine. The reaction typically involves the following steps:

    Preparation of Methylglyoxal: Methylglyoxal is prepared by the oxidation of acetone or glycerol.

    Reaction with Guanylhydrazine: Methylglyoxal is then reacted with guanylhydrazine under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Mitoguanazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .

Mechanism of Action

Mitoguanazone exerts its effects by inhibiting S-adenosyl-methionine decarboxylase, an enzyme involved in polyamine biosynthesis. By disrupting this pathway, this compound reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to the induction of cell apoptosis. Additionally, this compound inhibits the integration of HIV DNA into cellular DNA, thereby preventing the replication of the virus .

Comparison with Similar Compounds

Mitoguanazone is unique in its ability to penetrate the brain and inhibit S-adenosyl-methionine decarboxylase. Similar compounds include:

    Methylglyoxal-bis(amidinohydrazone): Another polycarbonyl derivative with similar antineoplastic activity.

    Methylglyoxal-bis(guanylhydrazone) analogs: Compounds with slight modifications to the guanylhydrazone moiety, exhibiting similar biological activities.

This compound stands out due to its potent inhibition of polyamine biosynthesis and its ability to induce apoptosis in various cancer cell lines .

Properties

IUPAC Name

2-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWHMTNPTTVWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-86-9
Record name Methylglyoxal bis(guanylhydrazone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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